4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine
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Overview
Description
Preparation Methods
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine undergoes various types of chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine can be compared with other similar compounds, such as:
4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-ylamine: This compound has a trifluoromethyl group instead of the pyrrolidine group, which can lead to different chemical and biological properties.
4-[4-(4-Morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine: The presence of a morpholinylsulfonyl group introduces additional functional groups that can affect the compound’s reactivity and interactions.
1-(4-(4-(Aminomethyl)thiazol-2-ylamino)phenyl)ethanone:
Properties
IUPAC Name |
4-(4-pyrrolidin-1-ylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c14-13-15-12(9-17-13)10-3-5-11(6-4-10)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAAYLCXBDADNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C3=CSC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594750 |
Source
|
Record name | 4-[4-(Pyrrolidin-1-yl)phenyl]-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784136-89-6 |
Source
|
Record name | 4-[4-(Pyrrolidin-1-yl)phenyl]-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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